molecular formula C16H15F3N2OS B2630054 3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866143-18-2

3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2630054
CAS No.: 866143-18-2
M. Wt: 340.36
InChI Key: JXJJFJCZRNGOQV-UHFFFAOYSA-N
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Description

3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by its unique structure, which includes an allyl group, a methylbenzyl sulfanyl group, and a trifluoromethyl group attached to a pyrimidinone core

Preparation Methods

The synthesis of 3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.

    Attachment of the Methylbenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a methylbenzyl thiol with the pyrimidinone core, facilitated by a suitable base.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The pyrimidinone core can be reduced to form a dihydropyrimidine derivative.

    Substitution: The methylbenzyl sulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition: The trifluoromethyl group can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by modulating signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone can be compared with other similar compounds, such as:

    2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone: Lacks the allyl group, which may affect its reactivity and biological activity.

    3-allyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, which may influence its chemical stability and interactions with molecular targets.

    3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone: Contains a methyl group instead of a trifluoromethyl group, potentially altering its physicochemical properties and biological effects.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c1-3-8-21-14(22)9-13(16(17,18)19)20-15(21)23-10-12-6-4-11(2)5-7-12/h3-7,9H,1,8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJJFJCZRNGOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2CC=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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